Home > Products > Screening Compounds P8793 > 1-Methoxyphthalazine
1-Methoxyphthalazine - 24953-56-8

1-Methoxyphthalazine

Catalog Number: EVT-433502
CAS Number: 24953-56-8
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Methoxyphthalazine is a chemical compound belonging to the phthalazine family, characterized by a methoxy group attached to the phthalazine core. This compound is of interest in various scientific fields due to its unique structural properties and potential applications.

Source

1-Methoxyphthalazine can be synthesized from phthalazine derivatives through various chemical reactions. The availability of phthalazine itself, derived from natural sources or synthesized in laboratories, serves as a precursor for obtaining 1-methoxyphthalazine.

Classification

1-Methoxyphthalazine is classified as a heterocyclic compound, specifically a nitrogen-containing bicyclic aromatic compound. It features two fused rings with nitrogen atoms, contributing to its chemical reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 1-methoxyphthalazine typically involves the following methods:

  • Alkylation: This method involves the reaction of phthalazine with methanol in the presence of a strong acid catalyst, facilitating the introduction of the methoxy group.
  • Electrophilic Substitution: This method utilizes electrophiles to introduce the methoxy group onto the phthalazine ring system.

Technical Details

  • Reagents: Common reagents include phthalazine, methanol, and acid catalysts such as sulfuric acid or hydrochloric acid.
  • Conditions: Reactions are usually conducted under reflux conditions to ensure complete conversion and optimal yields.
Molecular Structure Analysis

Structure

1-Methoxyphthalazine has a distinct molecular structure characterized by:

  • Molecular Formula: C₈H₈N₂O
  • Molecular Weight: 152.16 g/mol
  • Structural Representation: The methoxy group (-OCH₃) is attached to one of the nitrogen-containing rings of phthalazine.

Data

  • Bond Angles: The angles between atoms in the molecule reflect typical values for aromatic compounds, contributing to its stability.
  • Conformation: The compound exhibits planar conformation due to resonance stabilization within the aromatic system.
Chemical Reactions Analysis

Reactions

1-Methoxyphthalazine participates in several chemical reactions that include:

  • Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles under suitable conditions, allowing for further functionalization.
  • Oxidation: The compound can undergo oxidation reactions, leading to various derivatives that may enhance its biological activity.

Technical Details

  • Reaction Conditions: Typical conditions include the presence of oxidizing agents like potassium permanganate or chromium trioxide.
  • Yield and Purity: Reaction yields vary based on conditions; purification techniques such as recrystallization are often employed to achieve high purity.
Mechanism of Action

Process

The mechanism of action for 1-methoxyphthalazine is not fully elucidated but is believed to involve:

  • Interaction with Biological Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to pharmacological effects.
  • Metabolic Pathways: Biotransformation processes may convert 1-methoxyphthalazine into active metabolites that exert biological activity.

Data

Research indicates potential activity against certain types of cancer cells and antimicrobial properties, although detailed studies are required for comprehensive understanding.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: 1-Methoxyphthalazine is typically a white crystalline solid.
  • Melting Point: The melting point is reported around 100–105 °C, indicating moderate thermal stability.

Chemical Properties

  • Solubility: It is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

1-Methoxyphthalazine has several applications in scientific research:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs due to its potential therapeutic properties.
  • Chemical Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules.
  • Biological Studies: Investigated for its effects on various biological systems, contributing to understanding disease mechanisms and potential treatments.
Introduction to 1-Methoxyphthalazine in Medicinal Chemistry

1-Methoxyphthalazine represents a strategically modified heterocyclic compound in modern drug design, characterized by the introduction of a methoxy group (–OCH₃) at the C1 position of the diazanaphthalene core. This structural alteration confers distinct electronic and steric properties compared to unsubstituted phthalazines or those with alternative substituents (e.g., chloro, amino). While comprehensive biological data specific to 1-methoxyphthalazine is still emerging, its inclusion in medicinal chemistry research stems from deliberate efforts to optimize the established pharmacological profile of the phthalazine scaffold. The methoxy group’s moderate electron-donating capability and its ability to act as a hydrogen bond acceptor, while avoiding the steric bulk of larger substituents, make it a valuable tool for fine-tuning molecular interactions with biological targets, particularly in oncology. This derivative exemplifies the ongoing exploration of phthalazine-based compounds to address limitations of existing therapies, such as selectivity, potency, and drug resistance [1] [3].

Historical Context of Phthalazine Derivatives in Drug Discovery

Phthalazine derivatives have traversed a significant journey in medicinal chemistry, evolving from early vasodilators to cornerstone agents in modern targeted cancer therapy. Initial interest focused on simple hydrazine derivatives like hydralazine, introduced in the 1950s as an antihypertensive acting via vasodilation [2] [8]. The discovery of the phthalazinone zopolrestat as an aldose reductase inhibitor for diabetic complications highlighted the scaffold's potential in enzyme inhibition [2] [4]. However, the true transformative impact emerged with the development of phthalazine-based kinase inhibitors and DNA repair enzyme modulators in oncology.

  • VEGFR Inhibitors: The paradigm shift occurred with the design of vatalanib (PTK787/ZK 222584), a 1-anilino-4-benzylphthalazine derivative. Vatalanib potently inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase (IC₅₀ = 43 nM), disrupting angiogenesis crucial for tumor growth and metastasis. Its success in preclinical models propelled it into clinical trials for colorectal cancer [1] [3] [8]. This established the phthalazine core as a privileged structure for binding to the ATP site of kinases, particularly VEGFR-2.
  • PARP Inhibitors: A landmark achievement was the approval of olaparib (AZD-2281, containing a phthalazin-1(2H)-one core) and talazoparib. These drugs inhibit poly(ADP-ribose) polymerases (PARP), enzymes critical for DNA single-strand break repair. They exploit synthetic lethality in cancers with homologous recombination deficiencies (e.g., BRCA mutations), revolutionizing treatment for ovarian, breast, pancreatic, and prostate cancers [5] [8].
  • Diverse Targets: Beyond kinases and PARP, phthalazines have shown significant activity against phosphodiesterase 4 (PDE4 - e.g., piclamilast analogs for inflammatory diseases), aldose reductase (zopolrestat), histamine receptors (azelastine), and EGFR [2] [4] [6].

Table 1: Clinically Significant Phthalazine Derivatives and Their Primary Targets

Compound NameCore Phthalazine StructurePrimary Target(s)Therapeutic IndicationKey Development Stage/Status
Hydralazine1-HydrazinophthalazineVasculature (Mechanism complex)HypertensionMarketed (1950s)
ZopolrestatPhthalazin-1(2H)-oneAldose ReductaseDiabetic ComplicationsClinical Trials
AzelastinePhthalazinone + TetrahydroazepineHistamine H1 ReceptorAllergic Rhinitis/ConjunctivitisMarketed
Vatalanib (PTK787)1-Anilino-4-benzylphthalazineVEGFR-2, PDGFR, c-KITSolid Tumors (Colorectal Cancer focus)Phase III Clinical Trials
OlaparibPhthalazin-1(2H)-onePARP1, PARP2BRCA-mutant Ovarian/Breast CancerMarketed (FDA/EMA Approved)
TalazoparibPhthalazin-1(2H)-onePARP1, PARP2BRCA-mutant Breast CancerMarketed (FDA/EMA Approved)

This rich history underscores the phthalazine scaffold's versatility and provides the foundation for exploring specific substitutions, like the methoxy group at C1, to refine activity, selectivity, and physicochemical properties for next-generation therapeutics [1] [2] [3].

Structural Significance of Methoxy Substitution in Phthalazine Scaffolds

The introduction of a methoxy group (–OCH₃) at the C1 position of the phthalazine ring system induces specific and strategically valuable alterations in the molecule's properties, influencing its interactions with biological targets:

  • Electronic Effects: The methoxy group is a moderate σ-donor (+R effect). This resonance donation increases electron density on the adjacent nitrogen (N2) and the fused ring system. This can:
  • Enhance hydrogen bond acceptor capability of N2, potentially strengthening interactions with key residues in target proteins (e.g., backbone NH groups in kinase hinge regions like Met769 in EGFR or Cys919 in VEGFR-2) [1] [8].
  • Modulate the pKa of nearby functional groups if present (e.g., N-H in phthalazinones).
  • Influence binding affinity by altering the electrostatic potential surface of the molecule compared to electron-withdrawing substituents (e.g., Cl, CF₃) commonly found at this position (e.g., in vatalanib analogs) [1] [6].
  • Steric and Conformational Effects: Compared to bulkier substituents like anilines, benzyl groups, or fused rings, the methoxy group is relatively compact. This smaller steric footprint:
  • Allows access to distinct sub-pockets within the target binding site that might be sterically hindered for larger substituents.
  • May contribute to improved physicochemical properties like solubility compared to highly lipophilic groups.
  • Does not typically impose significant conformational constraints on the phthalazine core itself, although it can influence the preferred conformation of attached flexible linkers through weak interactions [7].
  • Hydrogen Bonding Capability: The oxygen atom of the methoxy group acts as a hydrogen bond acceptor. This provides an additional pharmacophoric point that can form crucial interactions with specific amino acid residues (e.g., Ser, Thr, Tyr, backbone NH) within the target protein's binding pocket, contributing to binding affinity and selectivity. This is a key difference from alkyl substituents like methyl [7] [8].
  • Impact on Planarity and π-Stacking: While the phthalazine core itself is planar, the methoxy group's oxygen can slightly twist out of plane. However, its effect on overall core planarity is minimal compared to larger substituents. The electron-donating nature can subtly modulate π-π stacking interactions with aromatic residues in the binding site (e.g., Phe in kinases) [7].

Table 2: SAR of C1-Substituted Phthalazines in Kinase Inhibition (VEGFR-2/EGFR Focus)

C1 SubstituentKey PropertiesImpact on Target Interaction (VEGFR-2/EGFR)Representative Activity Trend (Illustrative)
Anilino (e.g., Vatalanib)H-bond Donor/Acceptor, Bulky, PlanarStrong hinge binding (NH/CO), Fills deep hydrophobic pocket, Can confer potency but may limit access to certain sub-pockets.High Potency (nM range IC₅₀)
BenzylHydrophobic, FlexiblePrimarily hydrophobic interactions, Fills pocket but less specific than anilino, Flexible linker.Moderate to High Potency
ChloroWeak σ-acceptor (-I), SmallModest electronic effects, Small size allows access, Lacks H-bonding capability.Moderate Potency
Methoxy (-OCH₃)σ-donor (+R), Compact HBAEnhances N2 H-bond acceptance, Compact HBA accesses polar sub-pockets, Modulates electron density.Variable (Context-dependent); Can show enhanced selectivity or matched potency with improved properties.
Unsubstituted (H)Neutral, SmallestMinimal steric/electronic perturbation, Relies solely on core interactions.Low to Moderate Potency

The structural significance of the 1-methoxy group lies in this combination of electronic modulation (enhancing core H-bond acceptance), the addition of a compact H-bond acceptor functionality, and minimal steric intrusion. This profile offers medicinal chemists a distinct tool for optimizing phthalazine-based leads, particularly when targeting ATP-binding sites of kinases or other enzymes where these specific interactions are beneficial [1] [6] [7].

Role in Targeted Therapy: Bridging Heterocyclic Chemistry and Oncology

1-Methoxyphthalazine derivatives exemplify the rational application of heterocyclic chemistry to develop targeted cancer therapies, primarily functioning as inhibitors of key signaling kinases and DNA damage response enzymes. Their design leverages the core phthalazine's affinity for ATP-binding sites, with the methoxy group strategically modulating interactions for improved efficacy or selectivity.

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is the primary mediator of pro-angiogenic signaling. Recent research demonstrates that incorporating the methoxy group into phthalazine-based structures yields potent VEGFR-2 inhibitors. For instance, strategically designed compounds featuring a 1-methoxyphthalazine core linked to urea or amide pharmacophores have shown significant anti-angiogenic effects. One such compound (12b in studies) exhibited 95.2% inhibition of VEGFR-2 at a specific concentration with an IC₅₀ of 17.8 µM, comparable to sorafenib (94.7%, IC₅₀ 32.1 µM) in enzymatic assays. Crucially, this translated to potent in vitro cytotoxicity against human colon carcinoma (HCT-116) cells (IC₅₀ = 0.32 µM) and induced apoptosis (21.7-fold increase vs control), arresting the cell cycle at the S-phase. Molecular docking confirmed binding within the VEGFR-2 ATP pocket (PDB: 4ASD), where the phthalazine core engages in π-stacking and the methoxy oxygen forms H-bonds with key residues like Cys919, stabilizing the inactive DFG-out conformation [1] [6].
  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR overexpression or mutation drives proliferation in numerous carcinomas (e.g., breast, lung). Phthalazine derivatives bearing the methoxy group have also shown promise as EGFR inhibitors. A notable compound (12d in studies), featuring a 1-methoxyphthalazine core integrated into a hydrazide-hydrazone scaffold, demonstrated potent activity against triple-negative breast cancer (MDA-MB-231) cells (IC₅₀ = 0.57 µM, vs Erlotinib IC₅₀ = 1.02 µM) and significantly inhibited EGFR kinase (IC₅₀ = 21.4 nM, vs Erlotinib IC₅₀ = 80 nM). This compound induced profound apoptosis (42.5% vs 0.66% control, 64.4-fold increase). Docking studies (PDB: 1M17) revealed the methoxyphthalazine core occupying the ATP cleft, with the methoxy oxygen potentially contributing to H-bonding networks within the binding site [4].
  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: While olaparib/talazoparib utilize a phthalazin-one core, modifications on the phthalazine ring system, potentially including methoxy substitutions, are an area of exploration in PARP inhibitor development. Patent literature highlights phthalazine derivatives (including various C1 substituents) designed as dual PARP1/PARP2 and tubulin inhibitors, suggesting the scaffold's versatility. The methoxy group's role in these contexts may involve fine-tuning DNA binding or enzyme interactions, although specific data on 1-methoxy derivatives for PARP is less prevalent than for kinase targets [5].
  • Multi-Targeted Kinase Inhibition: The inherent ability of the phthalazine scaffold to bind various kinases, combined with the tunability offered by the methoxy group, facilitates the design of multi-kinase inhibitors. This approach aims to overcome resistance and enhance efficacy by simultaneously targeting multiple pathways (e.g., VEGFR-2, EGFR, PDGFR) critical for tumor survival and angiogenesis. Computational models predict favorable binding conformations for 1-methoxyphthalazine derivatives across related kinase targets, supporting this strategy [3] [8].

Table 3: Preclinical Profile of Selected 1-Methoxyphthalazine Derivatives in Targeted Oncology

Compound Ref. (Source)Primary Target(s)Key In Vitro ActivityCellular Activity (IC₅₀)Mechanistic InsightsBinding Energy (Docking)
Derivative 12b [6]VEGFR-295.2% Inh. @ conc.; IC₅₀ = 17.8 µM (Enzyme)0.32 µM (HCT-116)Apoptosis (21.7-fold ↑), S-phase arrest; H-bond (Cys919), DFG-out binder-10.66 kcal/mol (VEGFR-2)
Derivative 12d [4]EGFRIC₅₀ = 21.4 nM (Enzyme)0.57 µM (MDA-MB-231)Apoptosis (64.4-fold ↑, 42.5%); Key interactions in ATP siteNot Provided
Derivative 9c [6]VEGFR-2 (Presumed)Not Specifically Reported (VEGFR-2)1.58 µM (HCT-116)Associated with VEGFR-2 inhibition pathway-8.9 kcal/mol (VEGFR-2)
Patent Compounds [5]PARP1/PARP2, TubulinBroad-spectrum anti-proliferative (NCI-60 panel cited)Variable (Panel-dependent)Dual PARP inhibition & Tubulin disruption; Specific role of methoxy less definedNot Provided

The integration of the 1-methoxyphthalazine moiety into carefully designed molecular architectures thus bridges heterocyclic chemistry and oncology, yielding compounds with potent activity against validated cancer targets. The methoxy group contributes to target binding through electronic effects and hydrogen bonding, enabling the development of inhibitors with promising preclinical efficacy against angiogenesis-dependent tumors (via VEGFR-2) and oncogene-driven carcinomas (via EGFR), positioning them as valuable candidates for further development in targeted cancer therapy [1] [3] [4].

Properties

CAS Number

24953-56-8

Product Name

1-Methoxyphthalazine

IUPAC Name

1-methoxyphthalazine

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c1-12-9-8-5-3-2-4-7(8)6-10-11-9/h2-6H,1H3

InChI Key

GESPRUVYTLDFDD-UHFFFAOYSA-N

SMILES

COC1=NN=CC2=CC=CC=C21

Canonical SMILES

COC1=NN=CC2=CC=CC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.